
Bisphenol A
Overview
Description
Bisphenol A, also known as 4,4’-isopropylidenediphenol, is a synthetic organic compound primarily used in the production of polycarbonate plastics and epoxy resins. It is a colorless solid that is soluble in organic solvents but has poor solubility in water. This compound is widely used in various consumer products, including water bottles, food containers, and thermal paper receipts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A is synthesized through the condensation reaction of phenol and acetone in the presence of an acid catalyst, such as hydrogen chloride. The reaction is typically carried out at elevated temperatures, and a promoter like methyl mercaptan is often used to enhance the reaction rate. The resulting product is then washed with water, neutralized with calcium hydroxide, and distilled under vacuum to obtain pure this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and continuous distillation units to ensure efficient production. The global production of this compound is estimated to be in the region of 10 million tonnes annually .
Chemical Reactions Analysis
Reactions in Polymer Production
- Polycarbonate Plastics : Reacting BPA with phosgene (carbonyl chloride) produces polycarbonate, a strong and clear plastic .
- Epoxy Resins : BPA is a component in epoxy resins used as protective coatings for pipelines and the inner surfaces of food cans . Alkylation of BPA with epichlorohydrin results in the formation of vinyl ester resins .
Environmental Reactions and Degradation
- Migration into Food : BPA can migrate from packaging materials into food, with the migration rate influenced by food composition, contact time, temperature, and packaging material type [1, 6]. Higher temperatures accelerate this migration [1, 6].
- Ozonolysis : Chemical transformations of BPA have been studied, including multiphase ozonolysis .
- Biodegradation : BPA is inherently biodegradable, though not readily so. Wastewater treatment processes can remove significant amounts of BPA .
- Electrochemical Degradation : BPA can be electrochemically transformed into compounds like dihydroxy benzoic acid, dichloro-2-hydroxy acetophenone, 4-hydroxy benzoic acid, 2-hydroxy proponoic acid, and trihydroxy benzene .
Biological Interactions
- Estrogenic Activity : BPA can bind to estrogen receptors (ERα and ERβ), mimicking estrogen [3, 8]. Though less potent than estradiol, it can act as a selective estrogen receptor modulator (SERM) .
- Receptor Binding : BPA can bind to various nuclear receptors, including GPR30, androgen receptor (AR), thyroid hormone receptors (TRα and β), estrogen-related receptor gamma (ERRγ), and glucocorticoid receptor (GR) .
- Metabolism : BPA is metabolized and secreted into urine, primarily as a glucuronide conjugate, with a half-life of approximately 2 hours .
Impact Factors on BPA Migration
Scientific Research Applications
Polycarbonate Plastics
Polycarbonate plastics are one of the most significant applications of BPA. These materials are characterized by:
- High impact resistance
- Transparency
- Thermal stability (operating range from -40°C to 145°C)
Common Uses:
- Beverage containers
- Food storage containers
- Medical devices
- Optical lenses
Market Demand:
In 2015, polycarbonates accounted for approximately 64% of the total demand for BPA-derived products, with projected growth rates of about 3% annually .
Epoxy Resins
Epoxy resins, another major application area for BPA, are known for their excellent adhesion and chemical resistance. They are used in:
- Coatings for metal and concrete
- Adhesives
- Electrical insulators
Market Demand:
Epoxy resins represented around 34% of BPA applications in 2015, with an anticipated annual growth rate of 4% .
Other Polymer Applications
BPA is also utilized in the production of various other polymers including:
- Unsaturated polyester resins : Used in fiberglass-reinforced composites.
- Polysulfone : Applied in high-performance films and membranes.
- Polyetherimide : Known for its heat resistance and dimensional stability.
Food Packaging
BPA is commonly found in food contact materials such as can linings and plastic containers. Research indicates that BPA can leach into food products, raising health concerns regarding endocrine disruption .
Case Study: CLARITY-BPA Program
The CLARITY-BPA program investigates the health effects associated with BPA exposure through various pathways, including dietary sources. The findings highlight potential risks particularly for vulnerable populations such as infants and pregnant women .
Thermal Paper
BPA is used in thermal paper for printing receipts and labels due to its ability to develop color upon heating. Alternatives to BPA are being explored due to concerns about its endocrine-disrupting properties .
Ecotoxicological Concerns
Despite its widespread use, BPA has raised significant environmental and health concerns due to its classification as an endocrine disruptor. Studies have shown that even low doses can lead to adverse health effects, prompting regulatory scrutiny and calls for alternatives .
Comparative Data Table
Application | Material Type | Key Properties | Market Share (2015) | Growth Rate (Projected) |
---|---|---|---|---|
Polycarbonate Plastics | Polycarbonate | High impact resistance, transparency | 64% | 3% |
Epoxy Resins | Epoxy | Excellent adhesion, chemical resistance | 34% | 4% |
Unsaturated Polyester | Polyester | Strong mechanical properties | N/A | N/A |
Polysulfone | Sulfone | High thermal stability | N/A | N/A |
Mechanism of Action
Bisphenol A exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, altering gene expression and triggering changes in hormone concentration, enzyme function, and protein synthesis. This compound also interacts with other receptors, such as androgen receptors, and affects various signaling pathways, including the JAK-STAT, PI3-AKT, and MAPK pathways .
Comparison with Similar Compounds
Bisphenol F: Similar structure but with a methylene bridge instead of an isopropylidene bridge.
Bisphenol S: Contains a sulfur atom in place of the isopropylidene bridge.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant .
Comparison:
This compound vs. Bisphenol F: this compound is more widely used and studied, while Bisphenol F is gaining attention as a potential alternative due to its lower estrogenic activity.
This compound vs. Bisphenol S: Bisphenol S is considered less harmful but has similar applications. it is also an endocrine disruptor.
This compound vs. Tetrabromothis compound: Tetrabromothis compound is primarily used as a flame retardant and has different applications compared to this compound .
This compound remains a compound of significant interest due to its widespread use and potential health impacts. Ongoing research aims to better understand its effects and develop safer alternatives.
Biological Activity
Bisphenol A (BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its biological activity has garnered significant attention due to its classification as an endocrine-disrupting chemical (EDC). This article provides a comprehensive overview of BPA's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
BPA exhibits biological activity primarily through its interaction with hormone receptors, particularly estrogen receptors. The following key mechanisms have been identified:
- Estrogen Receptor Binding : BPA can bind to estrogen receptors (ERs), mimicking the action of natural estrogens. This can lead to altered gene expression and cellular responses associated with reproductive and developmental processes .
- GPR30 Activation : BPA also interacts with G protein-coupled receptor 30 (GPR30), which is implicated in rapid cellular signaling pathways, affecting various physiological functions .
- Androgen Receptor Modulation : Research indicates that BPA may interfere with androgen receptor signaling, potentially disrupting male reproductive health .
Biological Effects
The biological effects of BPA are extensive and vary depending on exposure levels, timing, and the biological system involved. Key findings include:
- Developmental Toxicity : Studies show that prenatal exposure to BPA can lead to developmental abnormalities in offspring, including reproductive system malformations and behavioral changes .
- Metabolic Effects : BPA exposure has been linked to metabolic disorders such as obesity and diabetes. It influences lipid metabolism through mechanisms involving peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2) .
- Immune System Impact : Recent research indicates that BPA affects immune cell function, contributing to inflammatory conditions and autoimmune diseases at low doses .
Case Studies
Several studies illustrate the biological activity of BPA in humans and animal models:
- Breast Cancer Correlation Study : A study evaluated BPA concentrations in urine and breast adipose tissue from breast cancer patients. It found significantly higher urinary BPA levels in cancer patients compared to controls, suggesting a potential link between BPA exposure and breast cancer risk .
- Developmental Exposure in Mice : In a controlled study, pregnant mice were administered BPA, resulting in altered Nrf2 expression in offspring. This alteration was associated with increased lipid accumulation in the liver, indicating potential long-term metabolic consequences .
- Human Biomonitoring Studies : A European initiative detected BPA in urine samples from 92% of adults, highlighting widespread human exposure. The study also noted that low-dose effects could disrupt immune function and contribute to reproductive toxicity .
Data Table
The following table summarizes key studies on the biological effects of BPA:
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting BPA and its analogs in environmental and biological samples?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) for high sensitivity and specificity. For complex matrices (e.g., urine, food), include enzymatic deconjugation steps to measure total BPA (free + conjugated forms). Validate methods using spike-and-recovery experiments and isotope-labeled internal standards to account for matrix effects . Prioritize cleanup steps to minimize contamination during sample storage and processing .
Q. How should epidemiological studies on BPA exposure be designed to account for population variability?
- Methodological Answer : Utilize stratified sampling in cohorts (e.g., NHANES) to capture demographic variables (age, sex, ethnicity, income) and adjust for confounders like diet and occupation. Measure urinary BPA concentrations across multiple time points to address variability in exposure kinetics. Use creatinine correction to normalize urinary dilution .
Q. What computational approaches are effective for predicting BPA's interactions with endocrine receptors?
- Methodological Answer : Apply molecular docking simulations (e.g., using AutoDock Vina) to model BPA’s binding affinity to estrogen receptors (ERα/β). Validate predictions with in vitro reporter gene assays. Incorporate ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters to assess bioavailability and metabolite activity .
Advanced Research Questions
Q. How can nonmonotonic dose-response relationships (NMDRs) of BPA be systematically evaluated in toxicological studies?
- Methodological Answer : Design experiments with ≥10 dose groups spanning environmental-relevant concentrations (0.1–100 µg/kg/day). Use longitudinal endpoints (e.g., hormone levels, organ weights) and statistical models (e.g., Bayesian curve fitting) to detect NMDRs. Compare results to positive controls (estradiol) and negative controls (vehicle-only) .
Q. What experimental frameworks are optimal for comparing the hormonal activity of BPA analogs (e.g., BPS, BPF)?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify in vitro/in vivo studies. Perform parallel assays (e.g., ER/AR transactivation, steroidogenesis) under standardized conditions. Use benchmark dose (BMD) modeling to quantify potency differences relative to BPA .
Q. How should regulatory studies (e.g., CLARITY-BPA) be critically appraised for methodological biases?
- Methodological Answer : Scrutinize animal models (e.g., use of non-responsive rodent strains), dosing protocols (oral vs. subcutaneous), and endpoint selection (e.g., omission of low-dose effects). Cross-validate findings with independent studies using sensitive endpoints like transcriptomics .
Q. What strategies mitigate sponsorship bias in BPA risk assessment research?
- Methodological Answer : Pre-register study designs (e.g., on Open Science Framework) and disclose funding sources. Use blinded data analysis and independent replication labs. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure objectivity in hypothesis framing .
Q. How can reproducibility challenges in BPA research be addressed?
- Methodological Answer : Share raw data and analytical pipelines via repositories like Figshare. Use multi-laboratory consortia (e.g., HESI) to harmonize protocols. Report negative results and confounding factors (e.g., fasting time in NHANES analyses) transparently .
Q. What methodologies are recommended for QSAR-based risk assessment of BPA alternatives?
- Methodological Answer : Employ EPA’s EPISuite™ and ECOSAR™ for predicting persistence, bioaccumulation, and toxicity. Validate QSAR predictions with in vitro assays (e.g., ER binding). Prioritize analogs with lower predicted endocrine activity and higher degradation rates .
Q. How should contradictory data on BPA’s pharmacokinetics (e.g., half-life estimates) be reconciled?
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2, Array | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27100-33-0, 2444-90-8 (di-hydrochloride salt) | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27100-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bisphenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |
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DSSTOX Substance ID |
DTXSID7020182 | |
Record name | Bisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
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Record name | Bisphenol A | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
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Boiling Point |
428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/842 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
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Record name | Bisphenol A | |
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URL | https://haz-map.com/Agents/842 | |
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Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
This study evaluated the effects of bisphenol A (BPA) on human endometrial stromal fibroblast (ESF) differentiation and expression of genes involved in estrogen metabolism. Human ESF from eight hysterectomy specimens were cultured and treated with 5-100 umol/L of BPA + or - estradiol or 8-br-cAMP for 48 hr. mRNA expression was analysed by real-time reverse-transcription PCR. 8-br-cAMP-induced human ESF decidualization was confirmed by expression of insulin-like growth factor binding protein-1 (IGFBP1) and prolactin secretion. Short-term exposure (48 hr) decreased human ESF proliferation (P<0.04) not due to apoptosis. High doses of BPA significantly induced IGFBP1 mRNA and protein, decreased P450scc mRNA, reversed the 8-br-cAMP-induced increase in HSD17B2 (estradiol to estrone conversion) in a dose-dependent manner and down-regulated HSD17B1 expression (oestrone to estradiol conversion; P = 0.03). 8-br-cAMP significantly potentiated this effect (P=0.028). BPA had no significant effect on aromatase and PPAR gamma expression. The estrogen-receptor antagonist ICI had no effect on gene expression in BPA-treated cells, and estrogen receptor a, but not estrogen receptor beta, was significantly down-regulated by high doses of BPA (P=0.028). BPA has an endocrine-disrupting effect on human ESF function and gene expression but the underlying mechanisms appear not to involve estrogen-mediated pathways. | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |
CAS No. |
80-05-7 | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
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Record name | 2,2-Bis(4-hydroxyphenyl)propane | |
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Record name | Bisphenol A | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |
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Record name | Bisphenol A | |
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URL | https://www.drugbank.ca/drugs/DB06973 | |
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Record name | Bisphenol A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17959 | |
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Record name | Bisphenol A | |
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Record name | Bisphenol A | |
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Record name | 4,4'-isopropylidenediphenol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.133 | |
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Record name | BISPHENOL A | |
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Record name | Bisphenol A | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
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Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
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Record name | BISPHENOL A | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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